molecular formula C11H9FN2O2 B1493793 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol CAS No. 2091635-06-0

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

Cat. No. B1493793
CAS RN: 2091635-06-0
M. Wt: 220.2 g/mol
InChI Key: DOCVFZUTRRYPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More research is needed to find the specific synthesis process for 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol.

Scientific Research Applications

1. PET Tracer for Growth Hormone Secretagogue Receptor (GHSR) The compound has been synthesized and evaluated in vivo as a potential PET tracer for the growth hormone secretagogue receptor (GHSR) . GHSR plays an important role in a variety of metabolic functions including appetite stimulation, weight gain, and suppression of insulin secretion .

Antifungal Activities

Pyrimidine derivatives, including “6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol”, have shown promising antifungal activities . These compounds have been evaluated in vitro against fourteen phytopathogenic fungi, and some of them have shown more potency than the control fungicides .

Industrial Production of Voriconazole

The compound is used in the industrial production of voriconazole , a broad-spectrum triazole antifungal agent. Voriconazole is used to treat serious, invasive fungal infections such as aspergillosis.

Synthesis of Novel Pyrazolo Derivatives

The compound can be used in the synthesis of novel pyrazolo derivatives . Pyrazolo derivatives have a wide range of biological activities and are of interest in medicinal chemistry.

Development of New Fungicides

Encouraged by the numerous pharmacological activities of pyrimidine derivatives, researchers have been prompted to develop some novel pyrimidine fungicides . The compound could potentially be used in the development of these new fungicides.

Study of Metabolic Functions

The compound’s interaction with the growth hormone secretagogue receptor (GHSR) can be used to study various metabolic functions . This includes appetite stimulation, weight gain, and suppression of insulin secretion .

Safety and Hazards

The safety data sheet for pyrimidin-4-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)16-6-9-5-11(15)14-7-13-9/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCVFZUTRRYPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol
Reactant of Route 3
6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol
Reactant of Route 6
6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.